molecular formula C19H18O7S B2632998 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl methanesulfonate CAS No. 896039-49-9

3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl methanesulfonate

Cat. No.: B2632998
CAS No.: 896039-49-9
M. Wt: 390.41
InChI Key: XDRDTXAAJRTEBA-UHFFFAOYSA-N
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Description

Historical Context of Coumarin Sulfonate Research

Coumarins, first isolated from tonka beans by Vogel in 1820, have evolved from natural product chemistry to synthetic drug design. Early medicinal applications included anticoagulants like warfarin and antibiotics such as novobiocin. The introduction of sulfonate groups to coumarins emerged in the 21st century to address solubility limitations and expand pharmacological profiles. For instance, coumarin sulfonates like 7-((sulfomethyl)amino)-4-methylcoumarin sodium salt (Coumarin 175) demonstrated structural adaptability while maintaining bioactivity. Research on sulfonate hybrids intensified after studies revealed their enzyme inhibitory potential, such as alkaline phosphatase inhibition with IC~50~ values below 2 μM.

Classification Within Coumarin-Sulfonate Hybrid Compounds

This compound belongs to the 7-O-sulfonated coumarin subclass, characterized by:

  • Core structure : 2H-chromen-2-one with a methyl group at C4.
  • Substituents :
    • 3,4-Dimethoxyphenyl at C3.
    • Methanesulfonate ester at C7.

Table 1: Structural Comparison of Representative Coumarin Sulfonates

Compound C3 Substituent C7 Group Bioactivity
Coumarin 175 4-Methyl Sulfomethylamino Fluorescent probe
Compound 13 Unsubstituted Phenylsulfonate hTNAP inhibitor (IC~50~ 0.58 μM)
Target Compound 3,4-Dimethoxyphenyl Methanesulfonate Theoretical enhanced binding affinity

Structural Significance of the 3-(3,4-Dimethoxyphenyl) Moiety

The 3,4-dimethoxyphenyl group introduces:

  • Electronic effects : Methoxy groups donate electrons via resonance, polarizing the coumarin core and facilitating charge-transfer interactions.
  • Steric bulk : The aryl group at C3 creates a planar hydrophobic region, potentially enhancing membrane permeability.
  • Pharmacophore compatibility : Similar substituents in bioactive coumarins correlate with antitumor and anti-inflammatory activities. For example, 4-methyl-7-((sulfomethyl)amino)coumarin derivatives show fluorescence properties critical for biochemical sensing.

Position-Dependent Functionality of the 7-Yl Methanesulfonate Group

Sulfonation at C7 exploits:

  • Solubility modulation : Sulfonate groups improve aqueous solubility, countering coumarins’ inherent hydrophobicity.
  • Target engagement : Alkaline phosphatase inhibition studies show C7 sulfonates form hydrogen bonds with active-site residues like Arg166 and Asp101.
  • Stability : Methanesulfonate esters resist hydrolysis better than smaller sulfonyl groups, prolonging bioavailability.

Figure 1: Proposed Interaction of 7-Yl Methanesulfonate with Enzyme Active Site
(Hypothetical model based on docking studies in)

  • Sulfonate oxygens form salt bridges with cationic residues.
  • The coumarin carbonyl interacts via π-stacking with aromatic side chains.

Theoretical Basis for Enhanced Bioactivity of Coumarin-Sulfonate Hybrids

The hybrid design merges two pharmacophoric elements:

  • Coumarin backbone : Provides a privileged scaffold for interacting with proteins and nucleic acids via hydrogen bonding and van der Waals forces.
  • Sulfonate group : Introduces strong hydrogen-bond acceptors and enhances ionic interactions.

Mechanistic synergies include :

  • Dual-binding motifs : The dimethoxyphenyl group occupies hydrophobic pockets, while the sulfonate engages polar enzyme regions.
  • Electron redistribution : Methoxy groups increase electron density on the coumarin ring, potentiating nucleophilic attack at the lactone carbonyl—a key step in prodrug activation.

Table 2: Electronic Parameters of Key Substituents

Substituent Hammett σ~para~ Effect on Lactone Reactivity
3,4-Dimethoxyphenyl -0.27 (each OMe) Electron donation → Stabilizes transition state
7-Methanesulfonate +0.60 Electron withdrawal → Increases electrophilicity

Properties

IUPAC Name

[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O7S/c1-11-14-7-6-13(26-27(4,21)22)10-16(14)25-19(20)18(11)12-5-8-15(23-2)17(9-12)24-3/h5-10H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRDTXAAJRTEBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OS(=O)(=O)C)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl methanesulfonate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate diketone under acidic conditions.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, using 3,4-dimethoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl methanesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the methanesulfonate group, where nucleophiles such as amines or thiols replace the sulfonate group, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl methanesulfonate exhibit significant anticancer properties. The structure allows for interaction with various biological targets, potentially leading to apoptosis in cancer cells. In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of cancer cell lines by inducing cell cycle arrest and promoting apoptotic pathways .

Antioxidant Properties

The antioxidant potential of this compound has been explored, showing effectiveness in scavenging free radicals and reducing oxidative stress in cellular models. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a crucial role .

Antiviral Activity

Recent studies have highlighted the antiviral capabilities of compounds related to this compound. These compounds have shown efficacy against various viral pathogens by inhibiting viral replication mechanisms. The structure's ability to interact with viral proteins or nucleic acids contributes to its antiviral profile .

Antimicrobial Effects

The antimicrobial properties of this compound have been investigated, revealing activity against both gram-positive and gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways, making it a candidate for developing new antibiotics .

Photovoltaic Materials

Due to its unique electronic properties, this compound has been studied for use in organic photovoltaic devices. Its ability to absorb light and convert it into electrical energy is being explored to enhance the efficiency of solar cells .

Polymer Chemistry

In polymer science, this compound can serve as a monomer or additive in the synthesis of new materials with enhanced mechanical and thermal properties. Its incorporation into polymer matrices may improve material performance for applications in coatings and composites .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Anticancer ActivityInduces apoptosis in various cancer cell lines
Antioxidant Properties Scavenges free radicals effectively
Antiviral Activity Inhibits replication of viral pathogens
Antimicrobial Effects Active against multiple bacterial strains
Photovoltaic Materials Enhances efficiency in organic solar cells
Polymer Chemistry Improves mechanical properties in composites

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl methanesulfonate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. It may also interact with cellular receptors and signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features and Substituent Effects
Compound Class Core Structure Substituents Functional Impact
Target Coumarin Derivative Coumarin (2H-chromen-2-one) - 3,4-Dimethoxyphenyl (position 3)
- Methyl (position 4)
- Methanesulfonate (position 7)
- Dimethoxy groups: Potential antioxidant/electron-donating effects
- Methanesulfonate: Enhanced solubility/reactivity
Curcumin Analogs (e.g., 3e, 3d) Cyclopentanone/Cyclohexanone - 3,4-Dimethoxybenzylidene or hydroxy-methoxybenzylidene
- Acryloyl groups
- Dimethoxy/hydroxy-methoxy groups: Strong free radical scavenging, ACE/tyrosinase inhibition
Azanium Chloride Dihydrate Azanium - 3,4-Dimethoxyphenyl ethyl groups - Dimethoxy groups: Role in alkaloid synthesis intermediates
Key Observations :

3,4-Dimethoxyphenyl Substituent: Present in both the target coumarin and curcumin analogs (e.g., 3e). In curcumin derivatives, this group correlates with enhanced antioxidant capacity (IC₅₀ values < 10 μM for DPPH radical scavenging) and tyrosinase inhibition. The electron-donating methoxy groups likely stabilize radical intermediates, a property that may extend to the coumarin derivative.

Methanesulfonate vs. Other Esters: Unlike the acryloyl or benzylidene groups in curcumin analogs, the methanesulfonate in the coumarin derivative may improve aqueous solubility.

Key Insights :
  • Antioxidant Potential: The 3,4-dimethoxyphenyl group in curcumin analogs demonstrates strong radical scavenging (e.g., 3e: IC₅₀ ~7 μM in DPPH assays). The target coumarin may exhibit similar activity due to analogous substituents.
  • Enzyme Inhibition : Curcumin analogs with dimethoxy groups show ACE and tyrosinase inhibition, suggesting that the coumarin derivative’s dimethoxy substituents could target similar pathways.

Biological Activity

3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl methanesulfonate is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈O₇S
  • CAS Number : 1070875-78-3

This compound belongs to the class of chromenone derivatives, which are known for their diverse biological activities.

Anticancer Properties

Research has indicated that chromenone derivatives exhibit significant anticancer activity. The compound has been evaluated for its effects on various cancer cell lines. For instance, studies show that it can inhibit cell proliferation and induce apoptosis in cancer cells through the modulation of specific signaling pathways.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15.0Induction of apoptosis
HeLa (Cervical Cancer)12.5Cell cycle arrest
A549 (Lung Cancer)18.0Inhibition of proliferation

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory properties, which are crucial in treating chronic inflammatory diseases. It appears to inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways.

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial effects against a range of pathogens, including both Gram-positive and Gram-negative bacteria. Its efficacy varies based on the concentration and the specific microorganism tested.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell metabolism or inflammation.
  • Receptor Modulation : It could interact with cellular receptors, influencing various signaling pathways associated with cell survival and death.
  • Oxidative Stress Induction : By generating reactive oxygen species (ROS), the compound may promote oxidative stress in cancer cells, leading to apoptosis.

Case Studies and Research Findings

  • Study on Anticancer Effects : A study published in Cancer Letters demonstrated that treatment with the compound resulted in a significant reduction in tumor size in vivo models of breast cancer, correlating with increased apoptosis markers .
  • Inflammatory Response Modulation : Research published in Journal of Medicinal Chemistry highlighted its ability to reduce levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent .
  • Antibacterial Activity : A recent investigation found that the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent .

Q & A

Q. What are the established synthetic routes for 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl methanesulfonate, and how can reaction conditions be optimized?

The compound is synthesized via sulfonation of a coumarin precursor. A representative method involves refluxing 4-methyl-umbelliferone with methanesulfonyl chloride in the presence of a base (e.g., K₂CO₃) in ethyl acetate . Optimization includes:

  • Molar ratios : Excess sulfonyl chloride (1.1 eq.) improves yield.
  • Solvent choice : Ethyl acetate minimizes side reactions compared to polar aprotic solvents.
  • Purification : Recrystallization from hexane/ethyl acetate (7:1) yields colorless crystals with >80% purity .

Q. How is this compound characterized spectroscopically, and what key spectral markers distinguish it from analogs?

  • NMR : The methanesulfonate group shows a singlet at δ ~3.2 ppm (³H) for the methyl group. The 3,4-dimethoxyphenyl substituent appears as two singlets at δ ~3.8–3.9 ppm (6H) .
  • X-ray crystallography : The crystal structure (triclinic, space group P1) reveals a planar coumarin core with dihedral angles of 75–85° between the methanesulfonate and dimethoxyphenyl groups .
  • MS : Molecular ion peaks at m/z 346.34 (M⁺) confirm the molecular formula .

Q. What are the solubility and stability profiles under experimental conditions?

  • Solubility : Highly soluble in DMSO (>50 mg/mL), moderately in ethyl acetate (10–20 mg/mL), and insoluble in water (<1 mg/mL) .
  • Stability : Stable at 4°C in anhydrous solvents for >6 months. Degrades in aqueous solutions at pH >8 due to hydrolysis of the sulfonate ester .

Advanced Research Questions

Q. How does the electronic configuration of the 3,4-dimethoxyphenyl group influence reactivity in cross-coupling or functionalization reactions?

The electron-donating methoxy groups activate the phenyl ring for electrophilic substitution but deactivate it toward nucleophilic attack. Computational studies (DFT) show:

  • HOMO localization : Electron density is concentrated on the coumarin carbonyl and methoxy groups, favoring interactions with electrophiles .
  • Reactivity : Methanesulfonate substitution at C7 enhances leaving-group potential, enabling nucleophilic displacement reactions (e.g., with amines or thiols) .

Q. What contradictions exist in reported biological activities, and how can they be resolved methodologically?

Discrepancies in enzyme inhibition data (e.g., against Cdc25 phosphatases) may arise from:

  • Assay conditions : Variations in pH (optimal activity at pH 6.5–7.5) and reducing agents (e.g., DTT) .
  • Purity thresholds : Impurities >5% (e.g., unreacted coumarin precursors) can skew IC₅₀ values. Validate purity via HPLC (≥95%) and orthogonal techniques (e.g., TLC, NMR) .

Q. How can computational modeling (e.g., molecular docking) guide the design of derivatives with enhanced target specificity?

  • Docking studies : The methanesulfonate group forms hydrogen bonds with catalytic residues (e.g., Arg173 in Cdc25B), while the dimethoxyphenyl moiety occupies hydrophobic pockets .
  • ADMET predictions : LogP values ~2.5 suggest moderate blood-brain barrier permeability, but sulfonate esters may reduce oral bioavailability. Optimize via pro-drug strategies .

Q. What crystallographic parameters are critical for structure-activity relationship (SAR) studies?

Key metrics from X-ray data include:

  • Torsion angles : O1–S1–C7 (–179.1°) and C8–C9–O2 (–178.7°) indicate rigidity in the sulfonate linkage .
  • Packing interactions : Offset π-stacking (3.5–4.0 Å) between coumarin cores enhances thermal stability .

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